N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-23(2)15-6-4-14(5-7-15)16(24)11-22-20(26)19(25)21-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16,24H,10-12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICQMKSNXZJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6414-1901, also known as vorolanib, is the vascular endothelial growth factor receptor (VEGFR). VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGFR, vorolanib can effectively control the growth and spread of cells, particularly in the context of diseases like wet age-related macular degeneration.
Mode of Action
F6414-1901 acts as a pan-VEGFR inhibitor, meaning it has activity against all VEGF receptors. It binds to these receptors, preventing the binding of vascular endothelial growth factors (VEGFs). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The key biochemical pathway affected by F6414-1901 is the VEGF signaling pathway. VEGF is a potent mediator of angiogenesis, and its interaction with VEGFR triggers a cascade of events leading to the proliferation and migration of endothelial cells, promoting blood vessel formation. By inhibiting VEGFR, F6414-1901 disrupts this pathway, thereby controlling angiogenesis.
Pharmacokinetics
The pharmacokinetics of F6414-1901 have been studied in preclinical trials. It is delivered via a bioerodible intravitreal insert, designed to provide sustained, zero-order release of the drug over a period of approximately 9 months. This method of delivery ensures that the drug is released at a constant rate, maintaining therapeutic levels in the target tissues for an extended period. The systemic exposure of vorolanib was found to be below its half-maximal inhibitory concentration for VEGFR2, supporting the systemic safety observed in clinical trials.
Result of Action
The inhibition of VEGFR by F6414-1901 results in the reduction of angiogenesis. This is particularly beneficial in conditions like wet age-related macular degeneration, where abnormal blood vessel growth in the retina leads to vision loss. By controlling this growth, F6414-1901 can help preserve vision and reduce the progression of the disease.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide, commonly referred to as a derivative of the benzodioxole class, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is structurally related to known psychoactive substances and has been investigated for its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 302.37 g/mol. It features a benzodioxole moiety, which is known for its role in various biological activities, particularly in neuropharmacology.
Research indicates that compounds within the benzodioxole class can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive function. The specific mechanism of action for this compound involves modulation of neurotransmitter systems, potentially enhancing serotonergic activity.
1. Psychoactive Effects
Studies have shown that benzodioxole derivatives can produce psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine). This compound may enhance mood and social interaction by increasing serotonin levels in the brain.
2. Neuroprotective Properties
Preliminary studies suggest that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases.
3. Antidepressant Activity
Animal models have demonstrated that this compound can produce antidepressant-like effects. These effects are likely mediated through its action on serotonin pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated enhanced social behavior in mice treated with the compound compared to control groups. |
| Study B | Reported significant reductions in depressive-like behaviors in animal models, suggesting potential as an antidepressant. |
| Study C | Showed neuroprotective effects against oxidative stress in vitro, indicating possible therapeutic benefits for neurodegenerative conditions. |
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be established through rigorous toxicological assessments. Current data indicates moderate toxicity at high doses; however, further studies are needed to ascertain long-term effects and safe dosage ranges.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares structural motifs with several analogs, as outlined below:
Key Observations :
- Benzodioxole vs. Benzamide : The target compound’s benzodioxole group may confer greater metabolic stability compared to simple benzamides (e.g., ), which lack the dioxole’s electron-rich aromatic system .
- Dimethylaminophenyl vs.
- Ethanediamide Linker: This moiety enables hydrogen bonding and chelation, similar to the thiazolidinone group in , though the latter’s conjugated system may favor antimicrobial activity via membrane disruption .
Pharmacological Potential
- Target Compound: Hypothesized CNS activity due to benzodioxole (common in psychoactive agents) and dimethylamino groups (seen in antidepressants like imipramine).
- Compound: Thiazolidinone derivatives exhibit antimicrobial properties, highlighting how functional group variation dictates therapeutic focus .
Preparation Methods
Starting Material: Piperonal
Piperonal (3,4-methylenedioxybenzaldehyde) serves as the precursor. The aldehyde group is converted to an amine via reductive amination or nitrile reduction.
Method A: Reductive Amination
Method B: Nitrile Intermediate
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Nitrile Formation : Piperonal reacts with hydroxylamine hydrochloride to form the oxime, followed by dehydration with acetic anhydride.
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Nitrile Reduction : The nitrile is reduced to the amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Characterization Data :
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1H NMR (CDCl3) : δ 6.75 (s, 1H, aromatic), 6.65 (d, 1H, aromatic), 5.95 (s, 2H, OCH2O), 3.85 (s, 2H, CH2NH2)
Synthesis of 2-[4-(Dimethylamino)phenyl]-2-hydroxyethylamine
Grignard Addition to 4-Dimethylaminoacetophenone
Alternative Route: Reductive Amination
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Ketone to Imine : 4-Dimethylaminoacetophenone reacts with ammonium acetate to form an imine.
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Reduction : Sodium cyanoborohydride reduces the imine to the amine.
Characterization Data :
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13C NMR (DMSO-d6) : δ 150.2 (C-N), 116.4 (aromatic), 72.1 (CHOH), 45.8 (N(CH3)2)
Diamide Coupling Reaction
Stepwise Amide Bond Formation
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First Coupling :
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Reagents : 1,3-Benzodioxol-5-ylmethylamine reacts with ethanedioyl chloride in dichloromethane (DCM) at 0°C.
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Conditions : Triethylamine (TEA) as base, 2-hour stirring.
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Intermediate : Monoamide chloride.
-
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Second Coupling :
One-Pot Coupling Optimization
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Reagents : Both amines added simultaneously to ethanedioyl chloride in THF.
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Conditions : 0°C to room temperature, 24-hour reaction.
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Yield : 50–58% (lower due to competing side reactions)
Purification and Characterization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh)
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Eluent : Ethyl acetate/methanol (9:1 v/v)
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Purity : >95% (HPLC)
Spectroscopic Data
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IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
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MS (ESI+) : m/z 428.2 [M+H]+
Challenges and Optimization
Hydroxyl Group Protection
Solvent Selection
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Polar Aprotic Solvents : DMF improves solubility but risks over-reaction.
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Optimal Solvent : THF/DCM (1:1) balances reactivity and solubility
Comparative Analysis of Methods
| Parameter | Stepwise Coupling | One-Pot Synthesis |
|---|---|---|
| Yield | 55–60% | 50–58% |
| Purity | >95% | 85–90% |
| Reaction Time | 14 hours | 24 hours |
| Side Products | Minimal | Moderate |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity and yield be maximized during synthesis?
Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:
- Step 1: Preparation of the benzodioxol-5-ylmethyl intermediate via reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride derivative .
- Step 2: Coupling with the hydroxyethyl-dimethylaminophenyl intermediate using coupling agents like EDC/HOBt under inert conditions (e.g., DMF solvent, 0–5°C) to form the ethanediamide linkage .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve ≥95% purity .
Critical Parameters:
- Temperature control during coupling to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis.
- Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .
Q. What characterization techniques are essential to confirm the compound’s structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d6): Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.7 ppm (CH₂ of benzodioxole), δ 2.9 ppm (N,N-dimethylamino group) .
- ¹³C NMR: Carbonyl signals at ~165–170 ppm (oxalamide) and aromatic carbons at 100–150 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 427.1764 (calculated for C₂₁H₂₇N₃O₅) .
- HPLC: Retention time consistency (e.g., 12.3 min on C18 column) and ≥95% purity threshold .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination for falcipain-2 in antimalarial studies) .
- Cellular uptake: LC-MS/MS quantification in cell lysates after 24-hour exposure .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., anticancer vs. antimalarial) be resolved?
Methodological Answer: Contradictions often arise from structural promiscuity. Strategies include:
- Target Deconvolution: Use affinity chromatography with immobilized compound to identify binding proteins from cell lysates .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing dimethylamino with morpholine) to isolate activity determinants .
- Pathway Analysis: RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis vs. hemoglobin degradation) .
Example Data Conflict:
Q. What computational methods are suitable for predicting its metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction:
- Use in silico tools like SwissADME to identify CYP450 substrates (e.g., CYP3A4-mediated oxidation of benzodioxole) .
- Molecular docking (AutoDock Vina) with liver microsomal enzymes to predict phase I/II metabolites .
- Toxicity Profiling:
- ProTox-II for hepatotoxicity risk assessment (e.g., alert for mitochondrial toxicity due to dimethylamino group) .
- Ames test simulations (e.g., Derek Nexus) to flag mutagenic potential .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Methodological Answer:
- Formulation Optimization:
- Nanoemulsions (e.g., Tween-80/soybean oil) to enhance solubility (logP = 2.5) .
- Prodrug derivatization (e.g., esterification of hydroxyethyl group) for sustained release .
- Pharmacokinetic Studies in Rodents:
- IV administration: Calculate t₁/₂ (e.g., 4.2 hours) and Vd (e.g., 1.8 L/kg) .
- Oral dosing: Use LC-MS/MS to measure bioavailability (e.g., 22% in mice) and identify first-pass metabolism bottlenecks .
Q. What strategies are effective for resolving synthetic impurities (>5%) observed during scale-up?
Methodological Answer:
- Impurity Profiling:
- LC-MS/MS to identify byproducts (e.g., hydrolyzed oxalamide or oxidized benzodioxole) .
- Process Optimization:
- Replace oxalyl chloride with milder acylating agents (e.g., DCC) to reduce hydrolysis .
- Use flow chemistry for precise temperature control during coupling (e.g., 25°C ± 1°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
